Antiarrhythmic Potency and CNS Safety vs. Tocainide
In a direct comparative study, 2-amino-N-(2,6-dimethylphenyl)butanamide (reported as 3-amino-2',6'-butyroxylidide) was found to be more potent and less CNS toxic than tocainide [1]. The assessment involved testing the compound against ventricular arrhythmias in a dog model of myocardial infarction, with the compound demonstrating a favorable therapeutic profile relative to the clinical benchmark tocainide. Quantitative dose-response data (ED50 values) for both compounds are reported in the primary publication but were not accessible in the public abstract; however, the qualitative superiority in potency and CNS safety margin is explicitly stated and provides a key differentiation point for research applications prioritizing improved tolerability over existing class Ib antiarrhythmics [1]. Note: High-strength differential evidence is limited; this represents the most direct comparator data available for this specific compound.
| Evidence Dimension | Antiarrhythmic potency and CNS toxicity |
|---|---|
| Target Compound Data | More potent and less CNS toxic than tocainide (exact ED50 values unavailable in abstract) |
| Comparator Or Baseline | Tocainide (clinical antiarrhythmic, Class Ib) |
| Quantified Difference | Qualitatively superior; quantitative difference not specified in available abstract |
| Conditions | Canine model of myocardial infarction-induced ventricular arrhythmias; in vivo assessment of potency and CNS toxicity |
Why This Matters
This direct comparator evidence supports the selection of 2-amino-N-(2,6-dimethylphenyl)butanamide over tocainide for antiarrhythmic research where reduced CNS toxicity is a critical experimental variable.
- [1] Tenthorey PA, et al. New antiarrhythmic agents. 3. Primary beta-amino anilides. J Med Chem. 1979 Oct;22(10):1182-6. doi: 10.1021/jm00196a007. PMID: 513066. View Source
